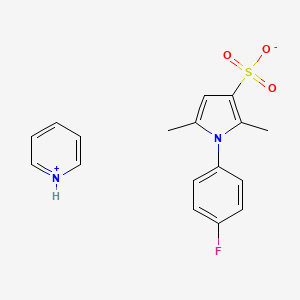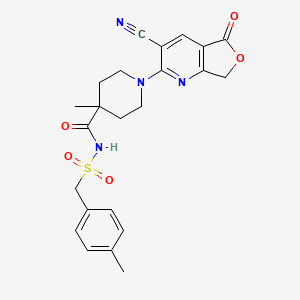![molecular formula C21H14F2N4O B10798712 4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798712.png)
4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-E-15 is an aromatic polyisocyanate prepolymer based on toluene diisocyanate. It is primarily used in the formulation of flexible coatings and sealing compounds. This compound is known for its high reactivity and flexibility, making it suitable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-E-15 involves the reaction of toluene diisocyanate with polyols under controlled conditions. The reaction typically occurs in the presence of a catalyst to enhance the reaction rate and ensure complete conversion of the reactants. The process is carried out at elevated temperatures to facilitate the formation of the prepolymer .
Industrial Production Methods: In industrial settings, the production of OSM-E-15 is carried out in large reactors where precise control of temperature and pressure is maintained. The reactants are mixed in specific ratios, and the reaction is monitored to ensure the desired properties of the final product. The prepolymer is then purified and stored in sealed containers to prevent moisture contamination .
Chemical Reactions Analysis
Types of Reactions: OSM-E-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of OSM-E-15.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
OSM-E-15 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and materials with specific properties.
Biology: The compound is utilized in the development of biomaterials and drug delivery systems.
Medicine: OSM-E-15 is explored for its potential use in medical coatings and implants.
Industry: It is widely used in the production of flexible coatings, adhesives, and sealants for various industrial applications
Mechanism of Action
The mechanism of action of OSM-E-15 involves its reactivity with various functional groups. The compound can form covalent bonds with different substrates, leading to the formation of flexible and durable coatings. The molecular targets and pathways involved include the interaction with hydroxyl and amine groups, resulting in the formation of urethane and urea linkages .
Comparison with Similar Compounds
Desmodur® E 15: Another aromatic polyisocyanate prepolymer based on toluene diisocyanate, used in similar applications
OSM-S-106: A compound with a different chemical structure but similar applications in flexible coatings and sealing compounds
Uniqueness: OSM-E-15 is unique due to its specific reactivity and flexibility, which make it suitable for a wide range of applications. Its ability to form highly flexible and durable coatings sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H14F2N4O |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C21H14F2N4O/c22-17-9-6-14(12-18(17)23)10-11-28-20-3-1-2-19-25-26-21(27(19)20)16-7-4-15(13-24)5-8-16/h1-9,12H,10-11H2 |
InChI Key |
JCMCKOQZSFBPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)OCCC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thieno[3,2-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B10798642.png)
![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798647.png)
![3-(4-cyanophenyl)-N-[2-(trifluoromethyl)pyridin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine-5-carboxamide](/img/structure/B10798649.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetamide](/img/structure/B10798656.png)

![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![6-Bromo-7-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798682.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonylamino]acetate](/img/structure/B10798686.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)

![6-[2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798726.png)
